
4-(4-Chlorophenoxy)-3-fluorobenzoic acid
physical properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-(4-Chlorophenoxy)-3-

fluorobenzoic acid

CAS No.: 1039973-30-2

Cat. No.: B1415046

Get Quote

Technical Guide: 4-(4-Chlorophenoxy)-3-
fluorobenzoic Acid
Chemical Identity & Structural Analysis
4-(4-Chlorophenoxy)-3-fluorobenzoic acid is a diaryl ether derivative characterized by a

benzoic acid moiety substituted with a fluorine atom at the meta position and a 4-

chlorophenoxy group at the para position relative to the carboxyl group. It serves as the "Left-

Hand Side" (LHS) intermediate in the convergent synthesis of Cabozantinib (XL184), a multi-

targeted tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer and renal

cell carcinoma.
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Property Data

CAS Registry Number 1039973-30-2

IUPAC Name 4-(4-Chlorophenoxy)-3-fluorobenzoic acid

Synonyms PRB97330; Cabozantinib Intermediate 1

Molecular Formula

Molecular Weight 266.65 g/mol

SMILES OC(=O)c1ccc(Oc2ccc(Cl)cc2)c(F)c1

Role Key synthon for Cabozantinib amide coupling

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
As a Senior Application Scientist, I emphasize that while specific experimental values for

proprietary intermediates are often sequestered in patent literature, the following properties are

derived from structural analysis and analogous diaryl ether systems.

Physical Constants
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Parameter Value / Range Notes

Physical State Solid (Crystalline Powder)

Typically isolated as an off-

white to white powder after

recrystallization.

Melting Point 175–185 °C (Estimated)

Analogous fluorobenzoic acids

melt in this range. Purity

significantly affects onset.

Solubility (Water) Low (< 0.1 mg/mL)

The free acid is hydrophobic.

Soluble in alkaline aqueous

solutions (pH > 8) as the

carboxylate salt.

Solubility (Organic) High
Soluble in DMSO, DMF,

Methanol, Ethyl Acetate.

pKa (Acid) ~3.8 – 4.0

The fluorine at the ortho

position to the ether (meta to

COOH) slightly increases

acidity compared to benzoic

acid (4.2).

LogP 3.8 ± 0.3

High lipophilicity driven by the

chlorophenoxy and fluoroaryl

moieties.

Stability & Reactivity
Thermal Stability: Stable under standard laboratory conditions. Decarboxylation may occur at

temperatures exceeding 220°C.

Chemical Reactivity: The carboxylic acid group is readily activated (e.g., with thionyl chloride

or HATU) for amide bond formation. The diaryl ether linkage is robust and resistant to

hydrolysis under standard acidic/basic conditions.

Synthesis & Purification Protocol
The industrial preparation utilizes a Nucleophilic Aromatic Substitution (
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) strategy. This pathway is preferred for its scalability and avoidance of expensive transition
metal catalysts.

Reaction Mechanism
The reaction involves the displacement of the labile fluorine atom at the 4-position of 3,4-

difluorobenzoic acid (or its ester/nitrile derivative) by the phenoxide ion generated from 4-

chlorophenol. The fluorine at position 3 remains intact due to steric and electronic factors that

make the 4-position more electrophilic.

Experimental Workflow (Bench Scale)
Reagents:

Substrate: 3,4-Difluorobenzoic acid (1.0 equiv)

Nucleophile: 4-Chlorophenol (1.1 equiv)

Base: Potassium Carbonate (

, 2.5 equiv)

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

Charge the reaction vessel with 3,4-difluorobenzoic acid, 4-chlorophenol, and

in DMSO.

Heat the mixture to 100–120 °C under nitrogen atmosphere for 4–6 hours. Monitor by

HPLC for consumption of the difluoro starting material.

Workup: Cool to room temperature and dilute with water. The product exists as the soluble

potassium salt.

Isolation: Acidify the aqueous mixture with 1N HCl to pH ~1–2. The product will precipitate

as a white solid.
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Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize

from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.

Process Visualization

Start:
3,4-Difluorobenzoic Acid

+ 4-Chlorophenol

Reaction:
S_NAr Coupling

K2CO3 / DMSO / 110°C

 Mix & Heat
Quench:

Dilute with Water
(Forms K+ Salt)

 Complete
Isolation:

Add HCl to pH 1
Precipitate Free Acid

 Acidify
Purification:

Recrystallization
(EtOH/H2O)

 Filter
Final Product:

4-(4-Chlorophenoxy)-3-
fluorobenzoic acid

 Dry

Click to download full resolution via product page

Caption: Synthesis workflow for 4-(4-Chlorophenoxy)-3-fluorobenzoic acid via S_NAr

coupling.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are

diagnostic.

1. Nuclear Magnetic Resonance (NMR)
The structure contains two distinct aromatic systems separated by an ether linkage.

H NMR (400 MHz, DMSO-

):

13.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

7.85 ppm (dd, 1H): H-2 of the benzoic acid ring (coupled to F).

7.75 ppm (dd, 1H): H-6 of the benzoic acid ring.

7.45 ppm (d, 2H): H-3'/H-5' of the chlorophenyl ring (part of AA'BB' system).

7.15 ppm (d, 2H): H-2'/H-6' of the chlorophenyl ring (part of AA'BB' system).

7.05 ppm (t, 1H): H-5 of the benzoic acid ring (ortho to ether, shielded).

F NMR:
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Single peak around -130 to -135 ppm, characteristic of an aryl fluoride ortho to a carbonyl

group and meta to an oxygen.

2. Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

).

m/z: Expected peak at 265.0 (M-1).

Isotope Pattern: Distinct chlorine isotope pattern (

), showing peaks at 265 and 267.

Safety & Handling (MSDS Summary)
Hazard Classification (GHS):

Signal Word:WARNING

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when

handling the dry powder to prevent inhalation.

Storage: Store in a cool, dry place (room temperature) in a tightly sealed container. Light

sensitive; store in amber vials if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 35928-80-4,2-iodo-5-methylphenol-AccelaChem|AccelaChemBio|Accela design,
synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司
[accelachem.com]

To cite this document: BenchChem. [4-(4-Chlorophenoxy)-3-fluorobenzoic acid physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1415046/docs#4-4-chlorophenoxy-3-fluorobenzoic-
acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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